![molecular formula C19H14N4O2 B019598 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid CAS No. 102932-21-8](/img/structure/B19598.png)
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid, also known as Sudan IV, is a synthetic dye that is commonly used in research laboratories. It is a member of the azo dye family, which are characterized by the presence of one or more azo (-N=N-) groups in their chemical structure. Sudan IV is a red-colored powder that is soluble in organic solvents such as ethanol and acetone but insoluble in water.
Mechanism Of Action
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV binds to the hydrophobic regions of lipids and forms insoluble complexes that can be visualized under a microscope. The dye has a high affinity for neutral lipids such as triglycerides and cholesterol esters, which are commonly found in adipocytes and lipoproteins.
Biochemical And Physiological Effects
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining has no known biochemical or physiological effects on cells or tissues. However, the use of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV in food science has been controversial due to its potential carcinogenicity and mutagenicity. The International Agency for Research on Cancer (IARC) has classified 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV as a Group 3 carcinogen, which means that it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.
Advantages And Limitations For Lab Experiments
The advantages of using 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining in laboratory experiments include its high specificity for neutral lipids, ease of use, and low cost. However, the limitations of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining include its potential toxicity and carcinogenicity, as well as its inability to distinguish between different types of lipids such as phospholipids and sphingolipids.
Future Directions
1. Development of safer and more specific lipid staining agents that do not pose a risk to human health.
2. Investigation of the potential mutagenic and carcinogenic effects of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV on human cells and tissues.
3. Optimization of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining protocols for use in high-throughput screening assays.
4. Development of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV-based biosensors for the detection of lipid-based biomolecules in biological samples.
5. Exploration of the potential therapeutic applications of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV and other azo dyes in the treatment of lipid-related disorders such as obesity and atherosclerosis.
Synthesis Methods
The synthesis of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV involves the diazotization of p-phenylenediamine followed by coupling with 4-aminobenzoic acid. The resulting product is then subjected to further diazotization and coupling reactions to obtain the final product. The purity of the product can be confirmed by thin-layer chromatography and spectroscopic techniques such as UV-Vis and IR spectroscopy.
Scientific Research Applications
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV has been widely used in scientific research as a staining agent for lipid-containing structures such as adipocytes and lipoproteins. It is commonly used in histology and microscopy to visualize lipid droplets in cells and tissues. 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining is also used in food science to detect the presence of lipid-based food additives such as vegetable oils and fats.
properties
CAS RN |
102932-21-8 |
|---|---|
Product Name |
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid |
Molecular Formula |
C19H14N4O2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[(4-phenyldiazenylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H,(H,24,25) |
InChI Key |
SMHVWTMFOULFKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
synonyms |
4-(4'-azophenylazo)benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

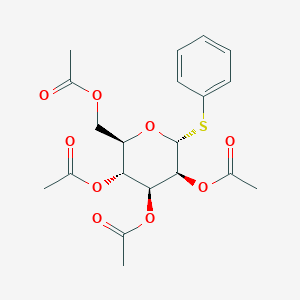

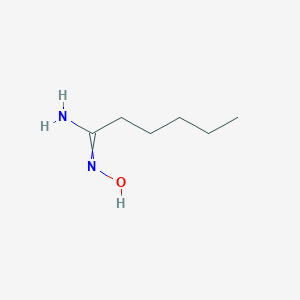
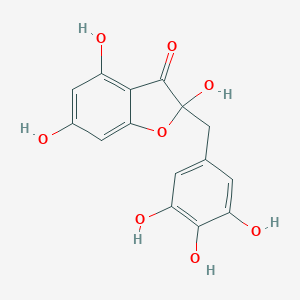

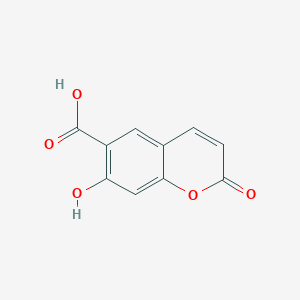
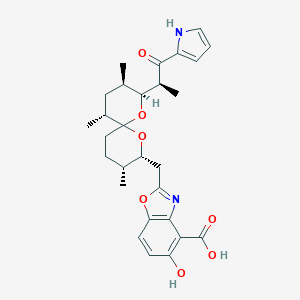
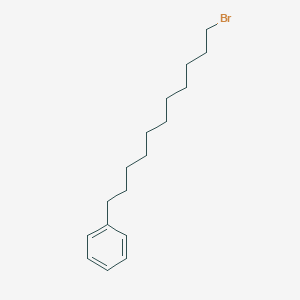
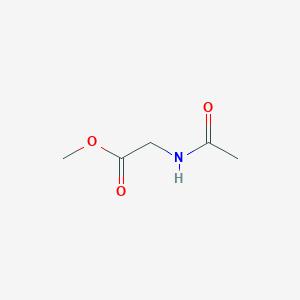
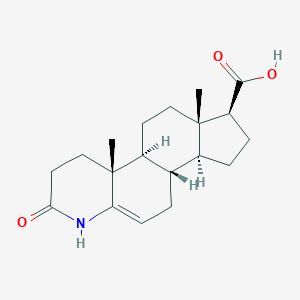
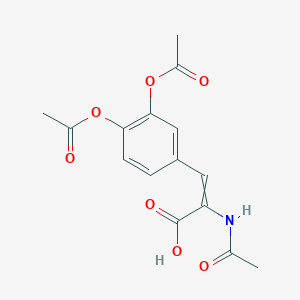
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)